Kinetics: 1- vs. 2-Naphthyl Phosphate (Phytase)
1-Naphthyl phosphate demonstrates a lower Michaelis constant (Km) and higher catalytic efficiency (kcat/Km) compared to its positional isomer 2-naphthyl phosphate when hydrolyzed by Aspergillus ficuum phytase. 1-Naphthyl phosphate exhibits a Km of 247 ± 6.7 μM and kcat of 23 ± 1.5 s⁻¹, yielding a kcat/Km of 93,117 M⁻¹ s⁻¹. In contrast, 2-naphthyl phosphate shows a higher Km of 276 ± 7.1 μM and lower kcat of 22 ± 1.3 s⁻¹, resulting in a reduced catalytic efficiency of 79,710 M⁻¹ s⁻¹ [1]. The 17% higher catalytic efficiency of the 1-isomer reflects a more favorable enzyme-substrate interaction.
| Evidence Dimension | Enzyme kinetic parameters (Km, kcat, catalytic efficiency) |
|---|---|
| Target Compound Data | Km = 247 ± 6.7 μM; kcat = 23 ± 1.5 s⁻¹; kcat/Km = 93,117 M⁻¹ s⁻¹ |
| Comparator Or Baseline | 2-Naphthyl phosphate: Km = 276 ± 7.1 μM; kcat = 22 ± 1.3 s⁻¹; kcat/Km = 79,710 M⁻¹ s⁻¹ |
| Quantified Difference | Km is 10.5% lower; kcat/Km is 17% higher for 1-naphthyl phosphate |
| Conditions | Aspergillus ficuum phytase, 37°C, 100 mM sodium acetate buffer pH 5.0, 25 mU mL⁻¹ enzyme |
Why This Matters
Higher catalytic efficiency enables lower enzyme consumption or shorter assay times for equivalent signal generation, improving assay cost-effectiveness.
- [1] Mullaney EJ, Ullah AH. Phytate hydrolysis by Aspergillus ficuum phytase: substrate specificity and kinetic parameters. Table 2. 1-naphthyl phosphate vs. 2-naphthyl phosphate. View Source
